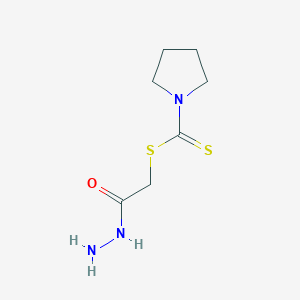![molecular formula C21H18N2O3S2 B2429217 N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899961-09-2](/img/structure/B2429217.png)
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex organic compound that features a naphthothiazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions to form the naphthothiazole core . This process is atom-economic and environmentally friendly, making it suitable for large-scale synthesis.
Industrial Production Methods
While specific industrial production methods for N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide are not well-documented, the general principles of organic synthesis and process optimization would apply. This includes scaling up the reaction conditions, optimizing yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The naphthothiazole core can interact with various enzymes or receptors, potentially inhibiting or activating specific biological processes. The phenylsulfonyl and butanamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparación Con Compuestos Similares
Similar Compounds
N-(naphtho[2,1-d]thiazol-2-yl)acetamide: This compound shares the naphthothiazole core but has an acetamide group instead of the phenylsulfonyl and butanamide groups.
N-(naphtho[2,1-d]thiazol-2-yl)benzamide: Similar to the target compound but with a benzamide group.
N-(naphtho[2,1-d]thiazol-2-yl)-4-(methylsulfonyl)butanamide: This compound has a methylsulfonyl group instead of the phenylsulfonyl group.
Uniqueness
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is unique due to the combination of the naphthothiazole core with the phenylsulfonyl and butanamide groups. This specific arrangement of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-benzo[g][1,3]benzothiazol-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)23-21-22-18-13-12-15-7-4-5-10-17(15)20(18)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFLNYGOQCUSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2429135.png)
![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
![1-(4-fluorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B2429139.png)

![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2429148.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)
![4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2429152.png)

![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2429155.png)

